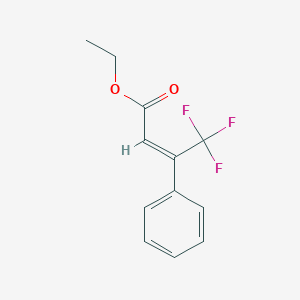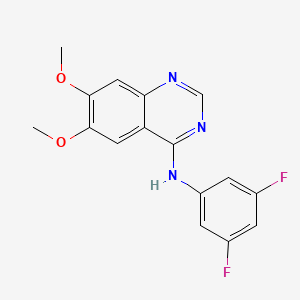![molecular formula C13H9ClN2OS2 B2774927 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-49-5](/img/structure/B2774927.png)
5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential therapeutic applications . They are part of the genetic material of deoxyribonucleic acid and have been associated with various biological activities .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can also vary greatly. For example, 5-acetyl-4-aminopyrimidines can undergo various reactions to form different pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Novel Synthesis Approaches: The synthesis of thienopyrimidine derivatives has been extensively explored due to their biological significance. For example, a rapid and green synthetic method was established for thieno[3,2-d]pyrimidin-4-yl morpholine derivatives, which are important intermediates known to inhibit tumor necrosis factor alpha and nitric oxide. This method involves condensation reaction, chlorination, and nucleophilic substitution, confirming the versatility of thienopyrimidinones in chemical synthesis (Lei et al., 2017).
Biological and Pharmacological Activities
Antimicrobial and Anti-inflammatory Activities
Pyrimidine and thienopyrimidine derivatives exhibit significant bioactive properties, including antibacterial, antifungal, and anti-inflammatory activities. The introduction of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances these activities. A study demonstrated the preparation and antimicrobial, as well as anti-inflammatory testing of new series of thieno[2,3-d]pyrimidinone heterocyclic compounds, highlighting their remarkable activity toward fungi, bacteria, and inflammation (Tolba et al., 2018).
Antitumor and Antifolate Inhibitors
Thienopyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showcasing antitumor and antibacterial properties. The study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines revealed that analogs with specific substituents demonstrated potent inhibition against human TS, indicating their potential as antitumor agents (Gangjee et al., 1996).
Material Science Applications
- Polyimide Synthesis: Thiophenyl-substituted benzidines, related to thienopyrimidine structures, have been utilized in the synthesis of transparent aromatic polyimides. These polyimides exhibit high refractive indices and small birefringence, alongside good thermomechanical stabilities. This application demonstrates the potential of thieno[2,3-d]pyrimidin-4-one derivatives in the development of advanced materials with specific optical properties (Tapaswi et al., 2015).
Wirkmechanismus
Target of Action
Pyrido[2,3-d]pyrimidines, a closely related class of compounds, have been found to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization
Biochemical Pathways
The aforementioned targets are involved in a variety of cellular processes and signaling pathways, including cell growth, proliferation, differentiation, and apoptosis . The compound’s interaction with these targets could potentially affect these pathways, leading to downstream effects.
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially influence the bioavailability of this compound.
Result of Action
Pyrido[2,3-d]pyrimidines have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . This suggests that this compound could potentially have similar effects.
Biochemische Analyse
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, they have been found to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of arachidonic acid, which plays a key role in inflammatory responses .
Cellular Effects
It has been suggested that pyrimidine derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrimidine derivatives have been found to exhibit antiproliferative activity, suggesting they may influence cell division and growth .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one at different dosages in animal models have not been reported. It is common for the effects of compounds to vary with dosage, with potential threshold effects observed at lower doses and toxic or adverse effects possible at high doses .
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-16-12(17)10-8(6-19-11(10)15-13(16)18)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVKZSGTZAEUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)
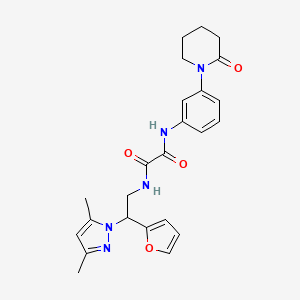
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)
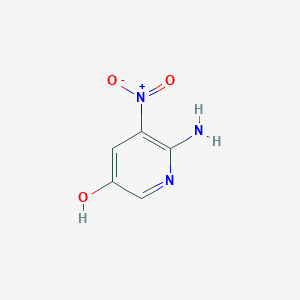

![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)
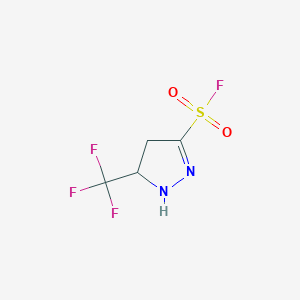

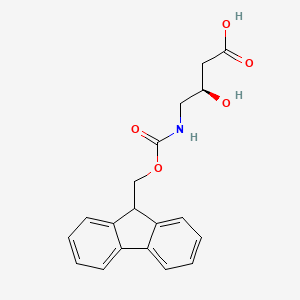
![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)
